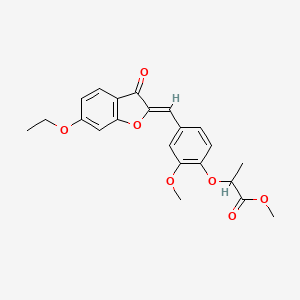

![molecular formula C5H18Cl3N3O B2822084 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- CAS No. 178761-54-1](/img/structure/B2822084.png)

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

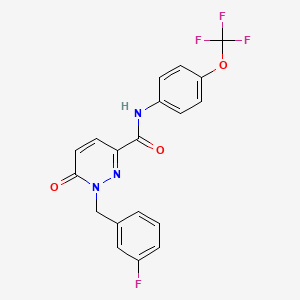

The molecular formula of this compound is C5H15N3O . It has an average mass of 133.192 Da and a monoisotopic mass of 133.121506 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 293.2±30.0 °C at 760 mmHg, and a flash point of 131.1±24.6 °C . It has 4 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds . Its polar surface area is 84 Å2, and it has a molar volume of 125.1±3.0 cm3 .科学的研究の応用

Protection Strategies for Amino Alcohols

Ramesh et al. (2005) explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate. This study offers a new protecting strategy where an amine and an alcohol group can be protected simultaneously in one pot. Later, if the alcohol group needs to be deprotected selectively, it can be achieved with precision, highlighting a methodological advancement in the synthesis of complex organic molecules, including amino alcohols like 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]- (R. Ramesh, Ramakrishna G. Bhat, & S. Chandrasekaran, 2005).

Enzymatic Synthesis for Chiral Intermediates

Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This process is crucial for creating chiral intermediates for antidepressant drugs, showcasing the role of biocatalysis in synthesizing complex organic compounds with specific optical activities (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, & Hyung-Kwoun Kim, 2010).

Isotope Labeling Techniques

Iida et al. (2008) focused on the synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride, completing synthetic methods for all of its 13C- and 15N-Isotopomers. This research is vital for tracer studies in biochemistry and pharmacology, providing tools for tracking the metabolic pathways and distribution of amino alcohols in biological systems (K. Iida, Y. Nakajima, & M. Kajiwara, 2008).

Advanced Synthesis Techniques

SuamiTetsuo et al. (1956) reported on the synthetic studies on oxirane compounds, specifically the ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol. This research contributes to the development of methodologies for synthesizing compounds with complex structures, including those related to 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, illustrating the continuous evolution of synthetic organic chemistry (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Metabolic Engineering for Biofuel Production

Shen and Liao (2008) conducted metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways. This work highlights the potential of microbial systems to produce biofuels and other valuable chemicals through the manipulation of metabolic pathways, demonstrating the interdisciplinary application of biotechnology and chemical engineering (C. Shen & J. Liao, 2008).

特性

IUPAC Name |

(2R)-2-amino-3-(2-aminoethylamino)propan-1-ol;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3O.3ClH/c6-1-2-8-3-5(7)4-9;;;/h5,8-9H,1-4,6-7H2;3*1H/t5-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBAZXAXMFZVBQ-QVJBSGFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(CO)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CNC[C@H](CO)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)